![molecular formula C19H28N2O2 B582067 Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 929301-99-5](/img/structure/B582067.png)
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 7-benzyl-2,7-diazaspiro[35]nonane-2-carboxylate is a synthetic organic compound with the molecular formula C19H28N2O2 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane ring system
Properties
IUPAC Name |
tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-14-19(15-21)9-11-20(12-10-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPQMAJDIOUCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672216 | |
Record name | tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929301-99-5 | |
Record name | tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The method disclosed in CN111943894A begins with (1-(((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate (Compound I) as the starting material. The synthesis proceeds through four key stages: substitution, Boc protection, deprotection, and reduction.
Substitution Reaction
Compound I undergoes nucleophilic substitution with glycine methyl ester hydrochloride in acetonitrile, catalyzed by potassium carbonate. The reaction proceeds at room temperature, with a 2–6 molar excess of glycine methyl ester to ensure complete conversion to the intermediate (Compound II).
Boc Protection
The secondary amine in Compound II is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane. This step introduces the tert-butyl carbamate group, yielding Compound III.
Deprotection and Reduction
The 4-methoxybenzyl (PMB) group is removed via hydrogenolysis using palladium on carbon (Pd/C) in methanol. Subsequent reduction of the ester moiety with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) generates the primary amine, which spontaneously cyclizes to form the spiro[3.5]nonane core (Compound V-1).
Key Data:
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Yield: 56–82% (over four steps)
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Optimal Conditions: Acetonitrile solvent, K₂CO₃ base, 2:1 glycine methyl ester:Compound I ratio.
Ethyl Malonate-Derived Multi-Step Synthesis
Reaction Pathway
CN111620869A outlines a seven-step synthesis starting from ethyl malonate. This route emphasizes iterative functionalization and cyclization to construct the spirocyclic system.
Step 1–3: Malonate Alkylation and Reduction
Ethyl malonate is alkylated with 1,2-dibromoethane in ethanol, followed by reduction with lithium borohydride (LiBH₄) to yield a diol intermediate. Tosylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane introduces leaving groups for subsequent cyclization.
Step 4: Cyclization
Treatment with cesium carbonate (Cs₂CO₃) in acetonitrile induces intramolecular cyclization, forming the spiro[3.5]nonane骨架. This step achieves a 65–78% yield, contingent on rigorous temperature control (70–100°C).
Step 5–7: Amine Formation and Boc Protection
Magnesium-mediated reduction of the nitrile group generates a primary amine, which is immediately protected with Boc anhydride. Final hydrogenolytic removal of a benzyl group (if present) yields the target compound.
Key Data:
Spiro Ring Formation via Reductive Amination
Ketone Synthesis
Bis(2-chloroethyl)ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) under phase-transfer conditions (tetrabutylammonium bromide, KI) to form a nitrile intermediate. Reduction with LiAlH₄ yields 7-oxo-2-azaspiro[3.5]nonane.
Reductive Amination
The ketone undergoes reductive amination with benzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol, forming the secondary amine. Boc protection with Boc anhydride completes the synthesis.
Key Data:
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Method | Steps | Overall Yield | Key Advantages | Limitations |
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Cyclopropane Substitution | 4 | 56–82% | High yield; fewer steps | Requires specialized starting materials |
Ethyl Malonate Route | 7 | 32–45% | Uses commodity chemicals | Low yield due to multi-step attrition |
Reductive Amination | 3 | 50–60% (est.) | Streamlined; avoids toxic reagents | Not empirically validated |
Industrial Applicability
The cyclopropane-based method (CN111943894A) is most viable for scale-up due to its fewer steps and robust yields. In contrast, the ethyl malonate route’s lengthy sequence and moderate yield render it less practical despite using inexpensive reagents.
Optimization Strategies
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the benzyl group or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the diazaspiro nonane ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the benzyl group.
Scientific Research Applications
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites of target molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Tert-butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological systems.
Biological Activity
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS Number: 929301-99-5) is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. Its molecular formula is C₁₉H₂₈N₂O₂, with a molecular weight of approximately 316.44 g/mol.
- Molecular Formula : C₁₉H₂₈N₂O₂
- Molecular Weight : 316.44 g/mol
- CAS Number : 929301-99-5
- Purity : ≥91%
This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The compound is believed to inhibit certain enzymes and bind to receptors, which can alter their activity and lead to various biological effects. This mechanism positions it as a candidate for therapeutic applications, particularly in drug development targeting specific pathways.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound may possess enzyme inhibition properties, which could be beneficial in treating diseases linked to enzyme dysregulation. Additionally, its receptor binding capabilities suggest potential uses in pharmacology, particularly in developing drugs that target chemokine receptors involved in inflammatory responses and immune modulation .
Case Studies and Research Findings
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Enzyme Inhibition Studies :
- A study demonstrated that derivatives of diazaspiro compounds, including this compound, showed significant inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This inhibition could potentially enhance cannabinoid signaling pathways, offering therapeutic avenues for pain management and neuroprotection .
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Receptor Binding Affinity :
- Research on similar diazaspiro compounds has highlighted their ability to bind with high affinity to chemokine receptors CCR3 and CCR5. These receptors are critical in the immune response and are implicated in conditions such as HIV infection and asthma . The potential for this compound to modulate receptor activity suggests it could be developed into a therapeutic agent for these diseases.
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Pharmacological Applications :
- The compound has been evaluated for its role as a pharmaceutical intermediate, with studies indicating its utility in synthesizing novel derivatives aimed at various therapeutic targets . Its structural characteristics allow for modifications that can enhance efficacy and selectivity toward specific biological pathways.
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Biological Activity | Notes |
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This compound | 929301-99-5 | Enzyme inhibition, receptor binding | Potential for drug development targeting inflammation and immune response |
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 1227381-90-9 | Enzyme inhibition | Similar structure with potential therapeutic applications |
1-carbonyl-7-diazaspiro[3.5]nonane | Not specified | Chemokine receptor modulation | Used in studies targeting HIV treatment |
Q & A
Basic: What are the standard synthetic protocols for preparing tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate?
Answer:
The compound is synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with benzyl bromide or benzoyl chloride under basic conditions.
- Procedure Example :
- Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (50 mg, 0.22 mmol) in anhydrous dichloromethane.
- Add benzyl bromide (0.73 mmol) and a base (e.g., triethylamine) dropwise at 0°C.
- Stir at room temperature for 12–24 hours.
- Purify via flash chromatography (Hex/EtOAc 70:30 or 2% MeOH in CH₂Cl₂). Typical yields range from 60% to 75% .
Basic: What characterization techniques are essential for confirming the structure of this spiro compound?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
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1H/13C NMR : Key peaks include aromatic protons (δ 7.34–7.43 ppm for benzyl groups) and spirocyclic backbone signals (δ 3.16–3.67 ppm) .
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Elemental Analysis : Validate purity (e.g., C, H, N % matching theoretical values) .
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X-ray Crystallography : Resolve spiro geometry. Example crystal
Parameter Value Space group Monoclinic, C2 a, b, c (Å) 10.495, 6.283, 19.247 β (°) 97.029 Z 4
Basic: What are the recommended handling and storage conditions for this compound?
Answer:
- Handling : Use nitrile gloves, chemical safety goggles, and lab coats. Avoid inhalation of vapors; work in a fume hood. Clean spills with absorbent materials (e.g., sand) .
- Storage : Keep in sealed containers under refrigeration (2–8°C) in a dry, ventilated area. Avoid exposure to ignition sources or static electricity .
Advanced: How can computational modeling elucidate its binding to sigma receptors?
Answer:
- Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with sigma receptor active sites.
- Compare binding affinities of derivatives (e.g., replacing benzyl with trifluoroacetyl groups) to establish structure-activity relationships (SAR).
- Validate with in vitro assays (e.g., radioligand displacement) .
Advanced: What role does this spiro compound play in PROTAC (Proteolysis-Targeting Chimera) design?
Answer:
The rigid spiro scaffold serves as a linker to connect E3 ligase ligands (e.g., pomalidomide) and target protein binders. Key advantages:
- Enhances proteasome recruitment efficiency due to conformational stability.
- Minimizes off-target interactions via steric hindrance.
- Example: tert-Butyl 7-(methyl(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-azaspiro[3.5]nonane-2-carboxylate is used in oncology-targeted PROTACs .
Advanced: How to resolve contradictions in crystallographic data for spiro compounds?
Answer:
- Check Data Quality : Ensure high-resolution (<1.0 Å) and completeness (>95%).
- Validate Geometry : Compare bond lengths/angles with similar structures (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate ).
- Refinement Software : Use SHELXL for small-molecule refinement; adjust displacement parameters (Ueq) for spiro atoms .
Advanced: How can synthetic yields be optimized for this compound?
Answer:
- Reaction Conditions :
- Use excess benzyl bromide (1.5 eq) and catalytic DMAP to accelerate acylation.
- Optimize solvent polarity (e.g., THF vs. DCM) and temperature (0°C vs. reflux).
- Purification : Replace flash chromatography with preparative HPLC for polar byproducts .
Advanced: What stability challenges arise under non-ambient conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.